molecular formula C15H13ClO2 B1452026 3-[(2-Methylbenzyl)oxy]benzoyl chloride CAS No. 1160259-95-9

3-[(2-Methylbenzyl)oxy]benzoyl chloride

Cat. No.: B1452026
CAS No.: 1160259-95-9
M. Wt: 260.71 g/mol
InChI Key: WPQJSQCTJKIFIS-UHFFFAOYSA-N
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Description

3-[(2-Methylbenzyl)oxy]benzoyl chloride is an organic compound characterized by its benzoyl chloride functional group and a 2-methylbenzyl ether moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties and reactivity.

Mechanism of Action

The environment in which these reactions take place can greatly influence their rate and outcome. Factors such as temperature, solvent, and the presence of other substances can all affect the reaction. For example, the density of “2-Methylbenzyl chloride”, a similar compound, is 1.063 g/mL at 25 °C .

Biochemical Analysis

Biochemical Properties

3-[(2-Methylbenzyl)oxy]benzoyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in nucleophilic substitution reactions, where it can act as an electrophile, reacting with nucleophiles such as amines and alcohols . This interaction is crucial in the synthesis of various biochemical compounds and intermediates.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with specific amino acid residues in the enzyme’s active site . This interaction can lead to changes in the enzyme’s conformation and activity, ultimately affecting cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Understanding these temporal effects is essential for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . These dosage effects are crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is critical for its biochemical activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Methylbenzyl)oxy]benzoyl chloride typically involves the reaction of 2-methylbenzyl alcohol with benzoyl chloride in the presence of a suitable catalyst, such as pyridine or triethylamine, under anhydrous conditions. The reaction is usually carried out at a temperature range of 0°C to room temperature to control the reactivity and prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized equipment and processes to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-[(2-Methylbenzyl)oxy]benzoyl chloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.

  • Reduction: Reduction reactions can lead to the formation of alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can occur, where the benzoyl chloride group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like water, alcohols, or amines can be used, typically in the presence of a base.

Major Products Formed:

  • Oxidation: 3-[(2-Methylbenzyl)oxy]benzoic acid or esters.

  • Reduction: 3-[(2-Methylbenzyl)oxy]benzyl alcohol or amines.

  • Substitution: Various substituted benzoyl chlorides or esters.

Scientific Research Applications

3-[(2-Methylbenzyl)oxy]benzoyl chloride has several applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound can be employed in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of polymers, resins, and other materials.

Comparison with Similar Compounds

  • Benzoyl Chloride: A simpler compound without the 2-methylbenzyl group.

  • 2-Methylbenzyl Alcohol: The alcohol precursor to the benzoyl chloride derivative.

  • 3-[(2-Methylbenzyl)oxy]benzoic Acid: The oxidized form of the benzoyl chloride.

Uniqueness: 3-[(2-Methylbenzyl)oxy]benzoyl chloride is unique due to its specific structural features, which confer distinct reactivity and potential applications compared to its similar compounds. The presence of the 2-methylbenzyl group enhances its chemical stability and reactivity, making it a valuable compound in various fields.

Properties

IUPAC Name

3-[(2-methylphenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-11-5-2-3-6-13(11)10-18-14-8-4-7-12(9-14)15(16)17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQJSQCTJKIFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=CC(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901263795
Record name 3-[(2-Methylphenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160259-95-9
Record name 3-[(2-Methylphenyl)methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160259-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Methylphenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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